molecular formula C6H20N10O8S2 B13749324 2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid CAS No. 62708-53-6

2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid

Cat. No.: B13749324
CAS No.: 62708-53-6
M. Wt: 424.4 g/mol
InChI Key: ITDIOCKDLUQLRN-UHFFFAOYSA-N
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Description

2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its guanidine functional groups, which are known for their high basicity and ability to form hydrogen bonds. The presence of sulfuric acid as a counterion enhances its solubility and stability in aqueous solutions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents, which react with the amine under mild conditions to form the desired guanidine compound . The reaction is usually carried out in the presence of a coupling reagent or a metal catalyst to facilitate the formation of the guanidine bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and filtration are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted guanidine derivatives .

Scientific Research Applications

2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent and catalyst in organic synthesis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid involves its interaction with molecular targets such as enzymes and receptors. The guanidine groups can form hydrogen bonds and ionic interactions with these targets, leading to inhibition or activation of specific biochemical pathways . The compound’s high basicity and planarity contribute to its ability to bind effectively to these targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(diaminomethylideneamino)ethyl]guanidine: sulfuric acid
  • 2-[2-({2-[(diaminomethylidene)amino]ethyl}[2-(1-ethylcarbamimidamido)ethyl]amino)ethyl]guanidine

Uniqueness

2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid is unique due to its specific arrangement of guanidine groups and the presence of sulfuric acid as a counterion. This combination enhances its solubility, stability, and reactivity compared to similar compounds .

Properties

CAS No.

62708-53-6

Molecular Formula

C6H20N10O8S2

Molecular Weight

424.4 g/mol

IUPAC Name

2-[2-[[amino-(diaminomethylideneamino)methylidene]amino]ethyl]-1-(diaminomethylidene)guanidine;sulfuric acid

InChI

InChI=1S/C6H16N10.2H2O4S/c7-3(8)15-5(11)13-1-2-14-6(12)16-4(9)10;2*1-5(2,3)4/h1-2H2,(H6,7,8,11,13,15)(H6,9,10,12,14,16);2*(H2,1,2,3,4)

InChI Key

ITDIOCKDLUQLRN-UHFFFAOYSA-N

Canonical SMILES

C(CN=C(N)N=C(N)N)N=C(N)N=C(N)N.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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